molecular formula C8H13NOS B14229089 N-[2-(Ethenyloxy)ethyl]but-2-enethioamide CAS No. 827320-22-9

N-[2-(Ethenyloxy)ethyl]but-2-enethioamide

Cat. No.: B14229089
CAS No.: 827320-22-9
M. Wt: 171.26 g/mol
InChI Key: KVJIWXDSWZZYKL-UHFFFAOYSA-N
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Description

N-[2-(Ethenyloxy)ethyl]but-2-enethioamide is an organic compound with the molecular formula C8H13NOS It is characterized by the presence of an ethenyloxy group attached to an ethyl chain, which is further connected to a but-2-enethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Ethenyloxy)ethyl]but-2-enethioamide typically involves the reaction of 2-(ethenyloxy)ethanol with but-2-enethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Ethenyloxy)ethyl]but-2-enethioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-[2-(Ethenyloxy)ethyl]but-2-enethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(Ethenyloxy)ethyl]but-2-enethioamide involves its interaction with specific molecular targets. The ethenyloxy group can participate in various chemical reactions, while the thioamide moiety may interact with biological molecules such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-butylprop-2-enethioamide: Similar in structure but lacks the ethenyloxy group.

    2,2-bis[2-(ethenyloxy)ethyl]heptanedioic acid: Contains ethenyloxy groups but differs in the core structure.

Uniqueness

N-[2-(Ethenyloxy)ethyl]but-2-enethioamide is unique due to the presence of both ethenyloxy and thioamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

827320-22-9

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

N-(2-ethenoxyethyl)but-2-enethioamide

InChI

InChI=1S/C8H13NOS/c1-3-5-8(11)9-6-7-10-4-2/h3-5H,2,6-7H2,1H3,(H,9,11)

InChI Key

KVJIWXDSWZZYKL-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=S)NCCOC=C

Origin of Product

United States

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